Solvent red 195

Description

BenchChem offers high-quality Solvent red 195 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Solvent red 195 including the price, delivery time, and more detailed information at info@benchchem.com.

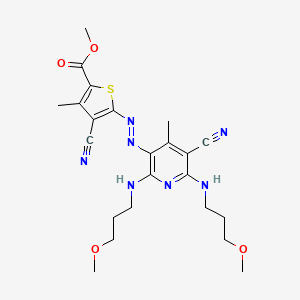

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-5-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O4S/c1-14-16(12-24)20(26-8-6-10-32-3)28-21(27-9-7-11-33-4)18(14)29-30-22-17(13-25)15(2)19(35-22)23(31)34-5/h6-11H2,1-5H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQDAZYCNOJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1N=NC2=C(C(=C(S2)C(=O)OC)C)C#N)NCCCOC)NCCCOC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072687 | |

| Record name | Methyl 4-cyano-5-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-3-methyl-2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Thiophenecarboxylic acid, 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72968-71-9 | |

| Record name | Methyl 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72968-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 4-cyano-5-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-cyano-5-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-3-methyl-2-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Solvent Red 195

Disclaimer: The information available for C.I. Solvent Red 195 is inconsistent across various sources, particularly concerning its precise chemical structure and in some cases, its fundamental properties. The most frequently cited identifier for this dye is CAS Number 164251-88-1. This guide primarily focuses on the information associated with this CAS number, while acknowledging the existing ambiguities. Researchers are advised to verify the specifications of their materials from the supplier.

C.I. Solvent Red 195 is a synthetic organic dye, classified as a monoazo dye, known for its vibrant bluish-red hue.[1][2][3] It exhibits high solubility in organic solvents and is conversely insoluble in water.[4] This property, combined with its excellent thermal stability and lightfastness, makes it a widely used colorant in the plastics and polymer industries.[3][5][6]

Chemical Properties and Structure

There is a notable lack of consensus in publicly available resources regarding the definitive chemical structure of Solvent Red 195 corresponding to CAS number 164251-88-1. While it is classified as a monoazo dye, its precise IUPAC name and a verified structural formula are not consistently reported. Some sources provide a molecular formula of C22H16N2O2, while others associate the same CAS number with different formulas, indicating potential misidentification or the existence of multiple products under the same commercial name.[4][7]

For the purpose of this guide, the most frequently cited properties are summarized below.

Table 1: Physicochemical Properties of C.I. Solvent Red 195 (CAS: 164251-88-1)

| Property | Value | Source(s) |

| CAS Number | 164251-88-1 | [5] |

| EINECS Number | 605-352-4 | [4] |

| Molecular Formula | C22H16N4O (Note: Inconsistent, other formulas reported) | [4] |

| Appearance | Bluish-red powder | [5] |

| Melting Point | 216 °C | [5] |

| Heat Resistance | 300 °C (in Polystyrene) | [3] |

| Light Fastness | 7-8 (on a scale of 1-8) | [3] |

Table 2: Solubility of C.I. Solvent Red 195 (CAS: 164251-88-1) at 20°C

| Solvent | Solubility (g/L) | Source(s) |

| Acetone | 1.4 | [8] |

| Butyl Acetate | 1.3 | [8] |

| Methylbenzene | 2.7 | [8] |

| Dichloromethane | 37.1 | [8] |

| Ethyl Alcohol | 0.8 | [8] |

| Water | Insoluble | [4][9] |

Due to the ambiguity of the specific chemical structure, a generalized diagram of a monoazo dye is provided below to illustrate the core chromophore.

Caption: Generalized structure of a monoazo dye.

Experimental Protocols

Synthesis of Solvent Red 195

A method for the preparation of Solvent Red 195 is described in Chinese patent CN107501988B.[10] The synthesis is a two-step process involving diazotization followed by a coupling reaction.

Step 1: Diazotization

-

A diazo auxiliary agent is slowly added to sulfuric acid in a reaction kettle with stirring.

-

The mixture is stirred at 40-70 °C until the agent is completely dissolved.

-

The solution is then cooled to 0-5 °C.

-

Nitrosyl sulfuric acid is added, and the reaction proceeds for 1-5 hours.

-

The resulting mixture is slowly added to ice water for hydrolysis.

-

A diazonium salt ionic liquid stabilizer is added to yield the diazonium hydrolysate.

Step 2: Coupling Reaction

-

A coupling auxiliary agent is prepared in dilute sulfuric acid.

-

The diazonium hydrolysate is placed in a coupling reaction kettle.

-

The coupling solution is slowly added to the diazo solution, maintaining the reaction temperature at 0-10 °C.

-

The reaction is allowed to proceed for 4-10 hours.

-

The final product is obtained by filtration, washing, and drying.

Caption: Workflow for the synthesis of Solvent Red 195.

Analytical Workflow

Due to the lack of specific, published analytical protocols for Solvent Red 195, a general workflow for the characterization of a solvent dye is proposed.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized dye and to separate it from any starting materials or by-products. A reverse-phase column with a suitable organic mobile phase (e.g., acetonitrile/water gradient) would typically be employed.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., dichloromethane). This is crucial for its characterization as a colorant.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. This would be a key step in resolving the ambiguity of the molecular formula of Solvent Red 195.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise chemical structure of the dye.

Caption: General analytical workflow for a solvent dye.

Applications

The primary application of Solvent Red 195 is in the coloration of a wide variety of plastics and polymers.[11] Its high thermal stability makes it suitable for processing methods such as injection molding and extrusion. Common plastics colored with Solvent Red 195 include:

-

Polystyrene (PS)

-

High Impact Polystyrene (HIPS)

-

Acrylonitrile Butadiene Styrene (ABS)

-

Polycarbonate (PC)

-

Polymethyl Methacrylate (PMMA)

-

Polyethylene Terephthalate (PET)

-

Polyvinyl Chloride (PVC)

It is also used for the spin dyeing of synthetic fibers.[3]

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), Solvent Red 195 is considered an organic dye that can be toxic and irritating.[12] Care should be taken to avoid direct contact with the skin, eyes, and respiratory tract.[12] When handling the powder, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a respirator, should be worn to minimize exposure.[12] The product should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. Page loading... [guidechem.com]

- 5. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 6. News - SOLVENT RED 195-Introduction and Application [precisechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Reactive Red 195 Textile Dye [colorbloomdyes.com]

- 9. echemi.com [echemi.com]

- 10. CN107501988B - Preparation method of solvent red 195 - Google Patents [patents.google.com]

- 11. epsilonpigments.com [epsilonpigments.com]

- 12. China Solvent Red 195 CAS 164251-88-1 Manufacturer and Supplier | Xinchem [xinchem.com]

Solvent Red 195 (CAS: 164251-88-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195, identified by CAS number 164251-88-1, is a synthetic organic compound belonging to the sulphonazo series of azo dyes.[1] It presents as a bluish-red or deep red powder and is primarily utilized for its coloring properties in various industrial applications, particularly in plastics, resins, and fibers.[2][3][4] Its high thermal stability, good light fastness, and strong coloring power make it a versatile colorant for materials such as polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][5][6] While its primary use is industrial, an understanding of its chemical properties, synthesis, and toxicological profile is essential for researchers and scientists in various fields.

Physicochemical Properties

The key physicochemical properties of Solvent Red 195 are summarized in the table below, compiled from various technical data sheets and safety documents. These properties are crucial for its application and for understanding its behavior in different matrices.

| Property | Value | References |

| Appearance | Bluish-red / Deep red powder | [2][3] |

| Melting Point | 214-216 °C | [2][5][7] |

| Heat Resistance (in PS) | 300 °C | [2][6] |

| Light Fastness (in PS) | 7-8 (on a scale of 1-8) | [3] |

| Molecular Formula | Not consistently reported | |

| Molecular Weight | Not consistently reported |

Solubility

Solvent Red 195 is characterized by its solubility in organic solvents and insolubility in water.[1] The solubility in various solvents at 20°C is detailed in the table below.

| Solvent | Solubility (g/L) |

| Acetone | 1.4 |

| Butyl Acetate | 1.3 |

| Methylbenzene | 2.7 |

| Dichloromethane | 37.0 |

| Ethyl Alcohol | 0.6 |

Experimental Protocols

Synthesis of Solvent Red 195

A representative synthesis method for Solvent Red 195 involves a two-step process: diazotization followed by a coupling reaction. The following protocol is based on information from patent literature.[8][9]

1. Diazotization Reaction:

-

Reactants: A primary aromatic amine (diazo auxiliary agent), nitrosyl sulfuric acid, and sulfuric acid.

-

Procedure:

-

In a reaction vessel, the diazo auxiliary agent is slowly added to sulfuric acid with stirring.

-

The mixture is stirred for a specified period at a controlled temperature (e.g., 40-70 °C) until the agent is completely dissolved.

-

The solution is then cooled to a low temperature (e.g., 0-5 °C).

-

Nitrosyl sulfuric acid is added to the cooled solution to carry out the diazotization, forming a diazonium salt solution. The temperature is maintained below 5 °C.[8]

-

A diazonium salt ionic liquid stabilizer may be added to the product to obtain the diazo hydrolysate.[8][9]

-

2. Coupling Reaction:

-

Reactants: Diazo hydrolysate and a coupling auxiliary agent in dilute sulfuric acid.

-

Procedure:

-

A solution of the coupling auxiliary agent is prepared in dilute sulfuric acid (e.g., 70-90% mass concentration).[8]

-

The diazo hydrolysate is placed in a separate coupling reaction vessel.

-

The coupling solution is slowly added to the diazo solution while maintaining a controlled temperature (e.g., 0-10 °C).[10]

-

The reaction is allowed to proceed for several hours (e.g., 4-10 hours).[8]

-

After the reaction is complete, the resulting solid product (Solvent Red 195) is isolated by filtration, washed, and dried.[8]

-

References

- 1. union-pigment.com [union-pigment.com]

- 2. Solvent red 195 | 72968-71-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of C.I. Solvent Red 135 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. lmaleidykla.lt [lmaleidykla.lt]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107501988B - Preparation method of solvent red 195 - Google Patents [patents.google.com]

- 10. spectracolors.com [spectracolors.com]

Solvent Red 195: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Solvent Red 195 in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and other fields where this dye is utilized. The data is presented in a clear, tabular format for ease of comparison, and a general experimental protocol for determining dye solubility is outlined.

Core Physicochemical Properties

Solvent Red 195, also known by its Colour Index name, is a bluish-red azo dye.[1] It is recognized for its high thermal stability, good light and weather fastness, and bright coloration.[2][3] Its primary applications include the coloring of various plastics such as polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][4]

Quantitative Solubility Data

The solubility of Solvent Red 195 in a range of organic solvents at ambient temperature has been reported across various sources. The following table summarizes this quantitative data. It is important to note that solubility values can be influenced by the purity of both the dye and the solvent, as well as minor variations in experimental conditions.

| Organic Solvent | Solubility (g/L) at 20°C | Solubility (Approximate at 23°C) |

| Dichloromethane | 37.1[5][6][7] | 40[1] |

| Methylbenzene (Toluene) | 2.7[4][5][6][7] | - |

| Styrene Monomer | - | 3.5[1] |

| Acetone | 1.4[4][5][6][7] | - |

| Butyl Acetate | 1.3[4][5][6][7] | - |

| Ethyl Alcohol | 0.8[5][6][7] | <0.1[1] |

| Methyl Methacrylate | - | 0.5[1] |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of Solvent Red 195 are not extensively detailed in the provided literature, a general methodology based on common laboratory practices for dye solubility can be described. The gravimetric method is a fundamental and widely used technique.[8]

Objective: To determine the saturation solubility of Solvent Red 195 in a specific organic solvent at a given temperature.

Materials:

-

Solvent Red 195 powder

-

Selected organic solvent of analytical grade

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Solvent Red 195 to a known volume of the organic solvent in a series of glass vials. The goal is to create a slurry where undissolved dye is clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: Allow the vials to rest at the constant temperature for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully draw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the vials containing the dried dye residue.

-

Calculation: The solubility is calculated by dividing the mass of the dried dye by the volume of the filtered solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

References

- 1. Macrolex Red B | Solvent Red 195 Dye for PS & PMMA [ranbarr.com]

- 2. Solvent Red 195 - Transparent Red 2B - Fastol Red 2B from Emperor Chem [emperordye.com]

- 3. Solvent Red 195|CAS No:164251-88-1 - red solvent dye [chinainterdyes.com]

- 4. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. China Solvent Red Dyes 195/ Transparent Red 2b factory and manufacturers | Precise Color [precisechem.com]

- 7. China Solvent Red 195 factory and manufacturers | Precise Color [precisechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Spectral Characteristics of Solvent Red 195

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 195, a monoazo dye, is a synthetic colorant recognized for its vibrant bluish-red hue and robust performance in industrial applications. While extensively utilized in the polymer and textile industries for its excellent heat and light stability, its spectral properties and potential applications within life sciences research, particularly in areas such as biological imaging and drug development, are not well-documented in publicly available scientific literature. This guide provides a comprehensive overview of the currently available technical data for Solvent Red 195 and outlines standard experimental protocols for the characterization of such dyes. Due to a significant lack of specific quantitative spectral data and established biological applications for Solvent Red 195, this document also serves to highlight the existing knowledge gap and provide a framework for its potential future investigation.

Introduction

Solvent Red 195, also known by commercial names such as Transparent Red 2B and Thermoplast Red 454, is classified as a solvent dye, indicating its solubility in organic solvents and its application in coloring hydrophobic substances.[1] Its primary industrial use lies in the coloration of a wide array of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in synthetic fibers.[1][2][3][4] The dye is noted for its high tinting strength, good migration resistance, and exceptional stability against heat and light.[4][5]

Despite its prevalence in materials science, there is a conspicuous absence of Solvent Red 195 in academic and research databases pertaining to biological or medical applications. While some related compounds, broadly termed "solvent dyes," have found utility as fluorescent probes or biomarkers, specific evidence for such applications of Solvent Red 195 is currently unavailable.[6]

Physicochemical Properties

A summary of the known physicochemical properties of Solvent Red 195 is presented in Table 1. It is important to note that there are conflicting reports regarding its molecular formula in commercial literature, which presents a challenge for in-depth theoretical and experimental analysis.

| Property | Value | References |

| C.I. Name | Solvent Red 195 | [7] |

| CAS Number | 164251-88-1 | [1] |

| Chemical Class | Monoazo dye | [7] |

| Appearance | Bluish-red powder | [1] |

| Melting Point | 216 °C | [1] |

| Density | 1.29 g/cm³ | [5] |

Spectral Characteristics: A Knowledge Gap

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the spectral characteristics of Solvent Red 195. Key photophysical parameters, including its maximum absorption wavelength (λmax), molar absorptivity (ε), fluorescence emission spectrum, and quantum yield (Φ), are not publicly documented.

While a related compound, Reactive Red 195, has a reported absorption maximum at 542 nm, it is crucial to distinguish this from Solvent Red 195 as they are distinct chemical entities. The fluorescent properties of a dye marketed as "Solvent red BB," a synonym for Solvent Red 195, have been qualitatively mentioned, but no quantitative data has been provided to substantiate this.[6]

The absence of this fundamental data precludes a detailed discussion of the dye's potential for applications in fluorescence-based assays, microscopy, or as a spectral probe in biological systems.

Experimental Protocols for Spectral Characterization

For researchers interested in characterizing the spectral properties of Solvent Red 195 or similar dyes, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of a chromophore.

Methodology:

-

Solvent Selection: Dissolve Solvent Red 195 in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) in which it is fully soluble and stable.

-

Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference blank.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).

-

Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax.

-

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), the molar absorptivity can be calculated.

Below is a conceptual workflow for this process.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the fluorescence quantum yield of a substance.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Solvent Red 195 in a suitable solvent with an absorbance of approximately 0.1 at the excitation wavelength (determined from the absorption spectrum) to minimize inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum Acquisition: Excite the sample at its λmax and record the fluorescence emission over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the maximum emission wavelength.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G or Rhodamine 101).

-

Prepare a solution of the standard with the same absorbance at the same excitation wavelength as the sample.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

The logical relationship for determining the relative quantum yield is depicted below.

Potential Applications in Research and Drug Development: Avenues for Future Investigation

Given the lack of established biological applications for Solvent Red 195, its potential in the life sciences remains speculative. However, based on the properties of other solvent dyes, several areas of investigation could be proposed:

-

Lipid Droplet Staining: Due to its hydrophobicity, Solvent Red 195 could potentially be explored as a stain for intracellular lipid droplets, which are of increasing interest in metabolic research and drug development.

-

Non-polar Environment Probing: If found to be fluorescent, its emission properties in different solvent polarities could be characterized to assess its utility as a probe for hydrophobic pockets in proteins or cellular membranes.

-

Component of FRET-based Sensors: A well-characterized absorption and emission profile could allow for its consideration as a potential acceptor or donor in a Förster Resonance Energy Transfer (FRET) pair for the development of novel biosensors.

Conclusion

Solvent Red 195 is a commercially significant dye with well-defined applications in the materials industry. However, a significant information gap exists regarding its detailed spectral characteristics and its potential for use in biological research and drug development. The lack of publicly available data on its absorption, emission, and quantum yield properties currently limits its consideration for such applications. The experimental protocols outlined in this guide provide a roadmap for the systematic characterization of this and other similar dyes, which would be a prerequisite for exploring their utility in the life sciences. Future research into the photophysical properties of Solvent Red 195 is necessary to determine if its utility can be expanded beyond its current industrial applications into the realms of biological imaging and sensing.

References

- 1. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. China Solvent Red 195 / CAS 164251-88-1 factory and manufacturers | Precise Color [precisechem.com]

- 4. Solvent Red 195 / Solvent Dyes - Honor Pigments [honorpigment.com]

- 5. Solvent Red 195 - Transparent Red 2B - Fastol Red 2B from Emperor Chem [emperordye.com]

- 6. China Solvent Red 195 CAS 164251-88-1 Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

Solvent Red 195: A Technical Overview of its Properties and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Solvent Red 195

Solvent Red 195 is a monoazo dye known for its application in coloring a variety of plastics and fibers due to its favorable properties.[1] It is recognized for its bright, bluish-red hue.[1][2] Key characteristics reported for this dye are summarized in the table below.

| Property | Value/Description | Source(s) |

| Color Index Name | Solvent Red 195 | [3] |

| Appearance | Bluish Red Powder | [4] |

| Chemical Class | Sulphonazo series | [3] |

| Melting Point | 214-216 °C | [2][4] |

| Heat Resistance in PS | 300 °C | [3][4][5] |

| Light Fastness in PS | Grade 8 (Superior) | [3][4] |

| Solubility (g/L at 20°C) | ||

| Acetone | 1.4 | [4][6] |

| Butyl Acetate | 1.3 | [4][6] |

| Methylbenzene | 2.7 | [4][6] |

| Dichloromethane | 37.1 | [6] |

| Ethyl Alcohol | 0.8 | [6] |

| Primary Applications | Coloring for plastics (PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PA6, PET) and fibers. | [1][4][6][7] |

Spectroscopic Characterization: A Generalized Protocol

The following section details a standard methodology for determining the absorption and emission spectra of a solvent dye like Solvent Red 195.

Experimental Protocol: Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima (λmax), and to acquire the full absorption and emission spectra of Solvent Red 195 in a specified solvent.

Materials:

-

Solvent Red 195

-

Spectroscopic grade solvent (e.g., ethanol, acetone, dichloromethane)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of Solvent Red 195 using an analytical balance.

-

Dissolve the dye in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.

-

-

Working Solution Preparation:

-

Perform a serial dilution of the stock solution to prepare a series of working solutions of varying concentrations. A typical concentration for absorption measurements is in the micromolar (µM) range.

-

For emission measurements, a more dilute solution is often required to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Turn on the UV-Visible spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Rinse the sample cuvette with the working solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax abs).

-

-

Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined absorption maximum (λmax abs).

-

Set the emission wavelength scan range to start at a wavelength slightly longer than the excitation wavelength and extend to the desired range (e.g., if λmax abs is 550 nm, scan from 560 nm to 800 nm).

-

Use a cuvette with the pure solvent to record a blank spectrum and subtract it from the sample spectrum.

-

Place the cuvette with the dilute working solution in the fluorometer and record the emission spectrum.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λmax em).

-

Data Analysis:

-

Plot absorbance versus wavelength to visualize the absorption spectrum.

-

Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax abs, c is the molar concentration, and l is the path length of the cuvette.

Generalized Experimental Workflow

The following diagram illustrates the general workflow for obtaining the absorption and emission spectra of a solvent dye.

References

- 1. Solvent Red 195 – Monoazo Dye – Ranbar Red 2B [ranbarr.com]

- 2. News - SOLVENT RED 195-Introduction and Application [precisechem.com]

- 3. union-pigment.com [union-pigment.com]

- 4. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. Solvent Red 195 / Solvent Dyes - Honor Pigments [honorpigment.com]

- 7. Solvent Red 195 - Transparent Red 2B - Fastol Red 2B from Emperor Chem [emperordye.com]

Unraveling the Molecular Profile of Solvent Red 195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Solvent Red 195, a synthetic dye with diverse applications. This document collates available data to facilitate further research and development efforts involving this compound.

Chemical Identity and Molecular Structure

Solvent Red 195 is chemically identified by the CAS Number 164251-88-1 . While it is broadly classified within the "sulphonazo" or "single azo" class of dyes, there is significant conflicting information in publicly available sources regarding its precise molecular formula and structure. This ambiguity underscores the need for further analytical characterization to establish a definitive molecular profile.

Several molecular formulas have been associated with this CAS number, including:

-

C₂₂H₁₂N₂O

-

C₂₂H₁₆N₂O₂

-

C₂₂H₁₆N₄O

-

C₂₃H₂₉N₇O₄S

-

C₃₄H₃₀Cl₂N₆O₆

The most frequently cited molecular formula in more recent technical datasheets is C₃₄H₃₀Cl₂N₆O₆ . However, without definitive spectroscopic evidence such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), the true molecular structure remains unconfirmed.

Due to this lack of consensus, a definitive structural diagram cannot be provided at this time. The visualization below represents this current ambiguity.

Caption: Ambiguity of the Molecular Structure of Solvent Red 195.

Physicochemical Properties

A summary of the key physicochemical properties of Solvent Red 195 is presented in the tables below. These values have been compiled from various technical data sheets and are largely consistent across sources.

Table 1: General Properties

| Property | Value |

| Appearance | Bluish-red to deep red transparent powder[1][2][3] |

| Melting Point | 216 °C[1][2][3][4] |

| Density | 0.39 g/cm³ or 1.29 g/cm³[1][2][4][5] |

| Heat Resistance | 300 °C[1][3] |

| Light Fastness | 7-8[1][2][4] |

Table 2: Solubility in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 1.4[1][4][5] |

| Butyl Acetate | 1.3[1][4][5] |

| Methylbenzene | 2.7[1][4][5] |

| Dichloromethane | 37.0[1] |

| Ethyl Alcohol | 0.6 - 0.8[1][5] |

Experimental Protocols

Synthesis of Solvent Red 195

The synthesis of Solvent Red 195 is generally described in patent literature as a two-step process involving diazotization followed by a coupling reaction. However, the precise chemical identities of the starting materials, referred to as the "diazo auxiliary agent" and the "coupling auxiliary agent," are not explicitly disclosed in the available public documents.

A generalized workflow for this type of synthesis is as follows:

Caption: General Synthesis Workflow for Azo Dyes.

A more detailed, though still generalized, protocol based on patent descriptions involves:

-

Diazotization: A "diazo auxiliary agent" undergoes a diazotization reaction with nitrosyl sulfuric acid in a sulfuric acid medium.

-

Stabilization (Optional): A diazonium salt ionic liquid stabilizer may be added to the product to form a diazo hydrolysate.

-

Coupling: The resulting diazonium salt solution is then subjected to a coupling reaction with a "coupling auxiliary agent" to yield Solvent Red 195.

Further research is required to identify the specific reactants and optimize reaction conditions for the laboratory-scale synthesis of this dye.

Characterization Methods

While no specific experimental spectra for Solvent Red 195 (CAS 164251-88-1) are publicly available, the following analytical techniques would be essential for its structural elucidation and characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, providing crucial information about the molecular backbone and substituent groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as azo groups (-N=N-), sulfonyl groups (if present), and aromatic rings.

-

Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, which can help in confirming the molecular formula and aspects of the structure.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are characteristic of the chromophore system. For a related but distinct compound, Reactive Red 195, a λmax of 542 nm has been reported.

A proposed workflow for the analytical characterization of Solvent Red 195 is depicted below:

Caption: Proposed Workflow for Analytical Characterization.

Conclusion

Solvent Red 195 (CAS 164251-88-1) is a commercially available red dye with well-documented physicochemical properties relevant to its applications. However, a significant knowledge gap exists concerning its definitive molecular structure. The conflicting information on its molecular formula necessitates a thorough analytical investigation using modern spectroscopic techniques to provide a conclusive structural assignment. Such a study would be invaluable for researchers and professionals working with this compound, enabling a deeper understanding of its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Solvent Red 195

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Solvent Red 195 (CAS No. 164251-88-1), a significant dye in various industrial applications. This document details the underlying chemical reactions, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of comparison and reproducibility.

Synthesis of Solvent Red 195: A Diazotization-Coupling Approach

The primary industrial synthesis of Solvent Red 195 is achieved through a well-established azo coupling reaction. This process involves two key stages: the diazotization of a heterocyclic aromatic amine followed by its coupling with a suitable aromatic partner.

The chemical name of Solvent Red 195 is 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thiophenecarboxylic acid methyl ester.[1] Based on this, the precursor molecules can be identified as:

-

Diazo Component (Diazo Auxiliary Agent): Methyl 2-amino-4-cyano-3-methylthiophene-5-carboxylate (Molecular Formula: C8H8N2O2S)

-

Coupling Component (Coupling Auxiliary Agent): 2,6-bis((3-methoxypropyl)amino)-4-methyl-5-cyanopyridine (Molecular Formula: C15H24N4O2)

The overall synthesis reaction is a diazotization-coupling process.[1][2]

Reaction Scheme:

Experimental Protocol for Synthesis

The following protocol is based on patented industrial methods.[1][2]

Materials:

-

Diazo Auxiliary Agent (Methyl 2-amino-4-cyano-3-methylthiophene-5-carboxylate)

-

Coupling Auxiliary Agent (2,6-bis((3-methoxypropyl)amino)-4-methyl-5-cyanopyridine)

-

Nitrosyl Sulfuric Acid

-

Sulfuric Acid

-

Dilute Sulfuric Acid (70-90%)

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve the diazo auxiliary agent in concentrated sulfuric acid.

-

Cool the mixture to a temperature not exceeding 5°C using an ice bath.

-

Slowly add nitrosyl sulfuric acid to the cooled solution while maintaining the temperature below 5°C to form the diazonium salt hydrolysate.

-

-

Coupling Reaction:

-

In a separate material preparation kettle, prepare a coupling solution by mixing the coupling auxiliary agent with 100-200 parts by weight of dilute sulfuric acid (70-90%).

-

Transfer the diazonium salt hydrolysate to a coupling reaction kettle.

-

Slowly add the coupling solution to the diazonium salt solution while maintaining the reaction temperature between 0-10°C.

-

Allow the reaction to proceed for 4-10 hours under constant agitation.

-

-

Work-up:

-

Upon completion of the reaction, filter the resulting precipitate.

-

Wash the filter cake thoroughly with water to remove any residual acid and unreacted starting materials.

-

Dry the purified product to obtain the final Solvent Red 195.

-

Table 1: Summary of Synthesis Parameters

| Parameter | Value | Reference |

| Diazotization Temperature | ≤ 5°C | [1][2] |

| Coupling Temperature | 0 - 10°C | [1][2] |

| Coupling Reaction Time | 4 - 10 hours | [1][2] |

| Coupling Medium | 70-90% Sulfuric Acid | [1][2] |

Purification Methods for Solvent Red 195

Purification of the crude Solvent Red 195 is crucial to achieve the desired coloristic properties and to remove by-products and unreacted starting materials. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Experimental Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent for recrystallization should dissolve Solvent Red 195 sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

-

Dissolution: Dissolve the crude Solvent Red 195 in a minimum amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals to remove any residual solvent.

Table 2: General Solvent Selection Guide for Recrystallization

| Solvent Polarity | Potential Solvents | Suitability for Azo Dyes |

| Non-polar | Hexane (B92381), Toluene | May be suitable for less polar azo dyes. |

| Medium-polar | Dichloromethane, Ethyl Acetate (B1210297) | Often good choices for a range of azo dyes. |

| Polar aprotic | Acetone, Acetonitrile | Can be effective, depending on the dye's structure. |

| Polar protic | Ethanol, Methanol, Water | Generally used for more polar or salt-form dyes. |

Note: Specific solvent systems for Solvent Red 195 are not detailed in the available literature. Experimental screening is necessary to determine the optimal solvent or solvent mixture.

Column Chromatography

For achieving very high purity, column chromatography is an effective method. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.

General Experimental Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel or alumina (B75360) are common stationary phases for the purification of organic compounds.

-

Mobile Phase (Eluent) Selection: A solvent or a mixture of solvents is chosen as the mobile phase. The polarity of the eluent is critical for achieving good separation. A typical starting point for azo dyes might be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the compounds from the column.

-

Column Packing: The stationary phase is packed into a glass column as a slurry with the initial mobile phase.

-

Sample Loading: The crude Solvent Red 195 is dissolved in a minimum amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.

-

Analysis: The collected fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

-

Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified Solvent Red 195.

Data Presentation

Conclusion

The synthesis of Solvent Red 195 is a robust process centered around the well-understood chemistry of diazotization and azo coupling. While the general synthetic pathway is established, the optimization of reaction conditions and the development of efficient purification protocols are critical for achieving high yields and purity. This guide provides a foundational understanding of the key experimental steps and purification strategies, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation is recommended to determine specific optimal parameters for both synthesis and purification.

References

An In-depth Technical Guide to the Health and Safety of Solvent Red 195

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available health and safety data for C.I. Solvent Red 195 (CAS No. 164251-88-1). The information is compiled from various safety data sheets and technical product descriptions to assist professionals in handling this substance safely. Due to the limited publicly available toxicological data for this specific dye, this guide also incorporates general toxicological principles relevant to the azo dye class of compounds.

Chemical Identification and Physicochemical Properties

Solvent Red 195 is a bluish-red, transparent oil-soluble dye belonging to the sulphonazo series.[1][2] It is primarily used for coloring a wide variety of plastics and fibers, including polystyrene (PS), polycarbonate (PC), PET, and ABS, due to its high thermal stability, good light and weather fastness, and bright coloration.[3][4][5]

Table 1: Physicochemical Properties of Solvent Red 195

| Property | Value | Source(s) |

| CAS Number | 164251-88-1 | [2][4] |

| Molecular Formula | C22H12N2O | [2] |

| Molecular Weight | 320.34 g/mol | [2] |

| Appearance | Red to Bluish-Red Powder | [4][6][7] |

| Odor | Odorless | [6][7] |

| Melting Point | 216 °C | [4][7][8] |

| Density | 0.39 - 1.29 g/cm³ | [3][4][8] |

| Decomposition Temp. | > 300 °C | [7] |

| Water Solubility | Insoluble / ≤ 1.0% max | [7][8] |

| Vapor Pressure | Negligible | [6] |

| Flash Point | Not Available / Not Applicable | [6] |

| Autoignition Temp. | Not Available / Not Applicable | [6] |

Table 2: Solubility in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Source(s) |

| Butyl Acetate | 1.3 | [4][8] |

| Acetone | 1.4 | [4][8] |

| Methyl Benzene | 2.7 | [4][8] |

Table 3: Performance and Fastness Properties

| Property | Rating/Value | Source(s) |

| Heat Resistance (in PS) | 300 °C | [1][4][5] |

| Light Fastness | Grade 7-8 (out of 8) | [1][4][5] |

| Immigration Resistance | Grade 5 (out of 5) | [5][9] |

| Acid Fastness (Lacquer) | Grade 5 (out of 5) | [4][8] |

| Alkali Fastness (Lacquer) | Grade 5 (out of 5) | [4][8] |

Toxicological Profile

Specific toxicological data for Solvent Red 195 is sparse in publicly accessible literature.[6] Much of the available information is qualitative, derived from Material Safety Data Sheets (MSDS), which often state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Table 4: Available Toxicological Data for Solvent Red 195

| Test | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 8160 mg/kg | Rat | [7] |

| Ichthyotoxicity (LC50) | 1130 mg/L | Fish | [7] |

| Skin Corrosion/Irritation | No data available | - | [10][11][12] |

| Serious Eye Damage/Irritation | No data available | - | [10][11] |

| Germ Cell Mutagenicity | No data available | - | [10][11][12] |

| Carcinogenicity | No data available | - | [10][11][12] |

| Reproductive Toxicity | No data available | - | [10][11][12] |

General Toxicology of Azo Dyes

Azo dyes as a class are known for the toxicological concerns associated with their metabolic byproducts.[13][14] The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-).[13][14] This biotransformation can be carried out by azoreductase enzymes found in liver microsomes and, significantly, by the bacteria residing in the human gastrointestinal tract.[13][15]

The cleavage of the azo bond releases aromatic amines, some of which are known or suspected carcinogens and mutagens.[14][16] These amines can be further metabolized in the body to reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to genotoxic effects.[16] Therefore, while the parent azo dye may have low acute toxicity, the assessment of its long-term health effects must consider the toxicity of its potential metabolites.[13][16]

Caption: Generalized metabolic activation of azo dyes leading to potential toxicity.

Hazard Identification and First Aid Measures

Emergency Overview

Solvent Red 195 is a red, odorless powder.[6] The primary hazards are associated with its physical form (dust) and potential irritation. It is considered harmful if swallowed.[6] Possible risks of irreversible effects have been noted, though not thoroughly investigated.[6]

-

Eye Contact : Dust may cause irritation and inflammation.[6]

-

Skin Contact : Prolonged or repeated contact may cause skin irritation, particularly in sensitive individuals.[6]

-

Ingestion : Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]

-

Inhalation : May cause irritation of the respiratory tract.[6]

First Aid Protocols

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact : Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[6]

-

Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

Experimental Protocols

Detailed experimental protocols for Solvent Red 195 are not available in the public domain. However, standard toxicological assessments for substances like this follow established guidelines (e.g., OECD Test Guidelines).

Example Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance for hazard classification.

-

Preparation : The test substance is typically administered in a consistent volume to fasted animals. A vehicle (e.g., water, corn oil) may be used if the substance cannot be given directly.

-

Animals : A small group of animals (typically 3 female rats) is used for each step.

-

Dosing : A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered by gavage.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory patterns, behavior), and body weight changes for at least 14 days.

-

Procedure :

-

If mortality is observed in 2 out of 3 animals, the test is stopped, and the substance is classified.

-

If mortality occurs in one animal, the procedure is repeated with a lower dose.

-

If no mortality occurs, the procedure is repeated with a higher dose.

-

-

Endpoint : The result is not a precise LD50 but a range of exposure that causes mortality, which is then used for GHS classification. The reported LD50 of 8160 mg/kg for Solvent Red 195 suggests very low acute oral toxicity.[7]

Caption: A typical workflow for assessing the toxicology of a chemical substance.

Handling, Exposure Controls, and Personal Protection

Safe handling practices are critical to minimize exposure and potential health risks.

-

Engineering Controls : Use in a well-ventilated place or under a chemical fume hood.[6][10] Employ process enclosures or local exhaust ventilation to control airborne levels. Minimize dust generation and accumulation.[6] Safety showers and eyewash stations should be readily available.[6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate chemical safety goggles or eyeglasses.[6][10]

-

Skin Protection : Wear impervious protective gloves (e.g., rubber) and clothing to prevent skin exposure.[6][10][11]

-

Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, wear an approved respirator.[6][10]

-

-

Handling Procedures : Avoid contact with eyes, skin, and clothing.[6] Do not ingest or inhale.[6] Wash hands thoroughly after handling and remove contaminated clothing to wash before reuse.[6][10]

Stability and Reactivity

-

Chemical Stability : Stable under normal temperatures and pressures.[6]

-

Conditions to Avoid : Excess heat, incompatible materials, and strong oxidants.[6]

-

Incompatible Materials : Strong oxidizing agents and strong reducing agents.[6]

-

Hazardous Decomposition Products : Upon combustion, may generate irritating and toxic fumes and gases, including carbon oxides (CO, CO2) and nitrogen oxides.[6][12]

-

Hazardous Polymerization : Will not occur.[6]

Fire Fighting and Accidental Release Measures

-

Extinguishing Media : Use agents most appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[6][7]

-

Fire Fighting Instructions : As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6]

-

Accidental Release :

Ecological Information

Data on the environmental fate and ecotoxicity of Solvent Red 195 is very limited. Safety data sheets often indicate "no data available" for key endpoints like toxicity to daphnia, algae, or microorganisms.[10][11] The available fish toxicity data (LC50: 1130 mg/L) suggests a low level of acute toxicity to aquatic life.[7] However, as with other dyes, its persistence and potential for bioaccumulation are often unknown.[12] Dyes released into the environment can be problematic due to their color, which can impact aquatic photosynthesis, and the potential toxicity of their degradation products.[16][17]

Caption: Logical flow for assessing and managing chemical hazards in a research setting.

Conclusion

Solvent Red 195 is a widely used industrial dye with high stability and performance. Its acute toxicity appears to be low based on the limited available data. However, significant data gaps exist for chronic health effects such as carcinogenicity and mutagenicity. As a member of the azo dye class, there is a theoretical risk associated with the metabolic formation of potentially hazardous aromatic amines. Therefore, stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure the safety of all personnel handling this substance.

References

- 1. union-pigment.com [union-pigment.com]

- 2. Solvent Red 195|CAS No:164251-88-1 - red solvent dye [chinainterdyes.com]

- 3. Solvent Red 195 - Transparent Red 2B - Fastol Red 2B from Emperor Chem [emperordye.com]

- 4. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. colorantsgroup.com [colorantsgroup.com]

- 9. additivesforpolymer.com [additivesforpolymer.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectracolors.com [spectracolors.com]

- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. interesjournals.org [interesjournals.org]

Navigating the Thermal Landscape of Solvent Red 195: An In-depth Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the thermal stability and degradation profile of C.I. Solvent Red 195, a widely used azo dye in the plastics and synthetic fiber industries. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the material's performance under thermal stress, providing crucial data for formulation, processing, and safety assessments.

Core Thermal Properties of Solvent Red 195

Solvent Red 195 is recognized for its high thermal stability, a critical attribute for its application in high-temperature processing of polymers such as polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for Solvent Red 195 is limited, technical data sheets consistently report a high heat resistance.

A summary of the available quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Heat Resistance | 280 - 300 °C | [3][4] |

| Melting Point | ~ 216 °C | [2] |

| Appearance | Red Powder | [3] |

Table 1: Summary of Thermal Properties for Solvent Red 195. This table encapsulates the key thermal stability indicators for Solvent Red 195 as reported in various technical sources.

Understanding Thermal Degradation: A General Azo Dye Perspective

In the absence of specific degradation studies on Solvent Red 195, the thermal decomposition behavior of analogous azo dyes provides valuable insights. The primary mechanism of thermal degradation for azo dyes involves the cleavage of the azo bond (-N=N-). This initial fragmentation can lead to the formation of various aromatic compounds. Further decomposition at higher temperatures can result in the breakdown of these aromatic structures.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible assessment of the thermal properties of Solvent Red 195, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Solvent Red 195 by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Solvent Red 195 into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a controlled, linear heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample's weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the heat flow associated with these events.

Methodology:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Hermetically seal a small, accurately weighed sample of Solvent Red 195 (typically 2-5 mg) in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks, which correspond to melting or other phase transitions.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in the thermal analysis and potential degradation of Solvent Red 195, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of Solvent Red 195.

Caption: Generalized thermal degradation pathway for azo dyes like Solvent Red 195.

References

Unveiling the Research Potential of Solvent Red 195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 195, a monoazo dye traditionally confined to industrial applications in plastics and textiles, possesses a suite of physicochemical properties that suggest a promising, yet largely unexplored, future in scientific research. This technical guide elucidates the latent potential of Solvent Red 195 as a fluorescent probe for cellular imaging and other research applications. By collating its known characteristics and drawing parallels with analogous compounds, this document provides a foundational resource for its adoption in the laboratory. We present its chemical and physical properties, alongside posited experimental protocols for its use in biological imaging, and a discussion on its synthesis and safety considerations.

Introduction

Solvent Red 195 is a synthetic organic dye, classified as a monoazo compound.[1] While its industrial utility for imparting a vibrant bluish-red hue to polymers and fibers is well-documented, its application in the scientific research sphere remains nascent.[2][3] The inherent fluorescence and hydrophobicity of many solvent dyes present opportunities for their use as probes in complex biological systems. This guide aims to bridge the informational gap and stimulate the investigation of Solvent Red 195 in research, particularly in the realm of cellular biology and drug development.

Physicochemical Properties

A comprehensive understanding of the chemical and physical characteristics of Solvent Red 195 is paramount for its application in a research setting. The available data is summarized below.

| Property | Value | References |

| Chemical Name | C.I. Solvent Red 195 | [4] |

| CAS Number | 164251-88-1 | [5] |

| Molecular Formula | C34H30Cl2N6O6 | [6] |

| Appearance | Bluish-red powder | [5] |

| Melting Point | 216 °C | [5] |

| Heat Resistance | Up to 300 °C (in Polystyrene) | [7] |

| Light Fastness | Grade 7-8 (Excellent) | [8] |

Solubility

Solvent Red 195 is characterized by its poor solubility in water and good solubility in a range of organic solvents. This hydrophobicity is a key attribute for its potential as a membrane or lipid-targeting probe.

| Solvent | Solubility (g/L at 20°C) |

| Acetone | 1.4 |

| Butyl Acetate | 1.3 |

| Methylbenzene | 2.7 |

| Dichloromethane | 37.1 |

| Ethyl Alcohol | 0.8 |

| Water | Insoluble |

Data compiled from various sources.

Photophysical Properties (Estimated)

| Parameter | Estimated Value | Notes |

| Absorption Maximum (λmax) | ~540 - 560 nm | Estimated based on the visible color and data from related azo dyes. |

| Emission Maximum (λem) | ~580 - 620 nm | Estimated based on a typical Stokes shift for similar dyes. |

| Stokes Shift | ~40 - 60 nm | The difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | Low to Moderate | Many simple azo dyes have lower quantum yields due to non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical range for small organic fluorophores. |

Note: These are estimations and require experimental verification. The photophysical properties of dyes are highly dependent on the solvent environment.[11]

Potential Research Applications

The hydrophobic nature and predicted fluorescence of Solvent Red 195 make it a candidate for several research applications, primarily in cellular imaging.

Staining of Lipid Droplets and Endoplasmic Reticulum

Given its high lipophilicity, Solvent Red 195 is likely to preferentially partition into nonpolar environments within cells, such as lipid droplets and the membranes of the endoplasmic reticulum (ER).[][13] This suggests its potential use as a vital stain for visualizing these organelles in living cells.

Membrane Probing

The dye's hydrophobicity could be exploited to study the structure and dynamics of cellular membranes. Changes in the fluorescence emission spectrum or lifetime upon incorporation into a lipid bilayer could provide information about membrane polarity and fluidity.

Flow Cytometry

If successfully used to stain specific cellular compartments, Solvent Red 195 could potentially be used in flow cytometry to identify and sort cell populations based on their lipid content or the morphology of their endoplasmic reticulum.

Experimental Protocols (Proposed)

The following are proposed starting protocols for utilizing Solvent Red 195 in a research laboratory. Optimization will be necessary for specific cell types and experimental conditions.

Laboratory-Scale Synthesis and Purification of Solvent Red 195

While industrial synthesis methods exist, a laboratory-scale procedure would be necessary for research applications to ensure purity. The synthesis of monoazo dyes typically involves a two-step diazotization and coupling reaction.[14][15]

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of Solvent Red 195.

Methodology:

-

Diazotization: An appropriate aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.

-

Coupling: A solution of the coupling component is prepared under alkaline conditions and cooled. The diazonium salt solution is then slowly added to the coupling component solution with stirring to form the crude dye.

-

Purification: The crude product is collected by filtration and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed, followed by column chromatography on silica gel to achieve high purity.[16] The final product should be characterized by techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Staining of Lipid Droplets in Live Cells

This protocol is adapted from general methods for staining lipid droplets with hydrophobic dyes like Oil Red O and Nile Red.[14]

Experimental Workflow:

Caption: General workflow for staining lipid droplets in live cells.

Methodology:

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture overnight. To enhance lipid droplet formation, cells can be treated with oleic acid complexed to BSA for several hours.

-

Staining Solution Preparation: Prepare a stock solution of Solvent Red 195 (e.g., 1 mg/mL) in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (a starting range of 1-10 µg/mL is recommended for optimization).

-

Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with phosphate-buffered saline (PBS) or fresh culture medium.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 540-560 nm and emission detection around 580-620 nm).

In Vitro Cytotoxicity Assay

To assess the suitability of Solvent Red 195 for live-cell imaging, its cytotoxicity should be evaluated. A standard MTT or resazurin-based assay can be employed.

Logical Flow of Cytotoxicity Assessment:

Caption: Logical flow for determining the IC50 of Solvent Red 195.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Solvent Red 195 in culture medium. Replace the medium in the wells with the dye-containing medium. Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Safety and Handling

Solvent Red 195 should be handled with appropriate laboratory precautions. As with many dyes and organic compounds, direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated area or fume hood. Ingestion and inhalation should be prevented. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

Solvent Red 195 presents an intriguing, low-cost candidate for development as a fluorescent probe in biological research. Its hydrophobic nature and predicted fluorescent properties suggest its utility in staining lipid-rich structures within cells. This technical guide provides a starting point for researchers interested in exploring its potential. Future work should focus on the experimental determination of its photophysical properties, a thorough evaluation of its cytotoxicity across various cell lines, and the exploration of its utility in specific biological contexts, such as the study of lipid metabolism or endoplasmic reticulum stress. Further chemical modification of the Solvent Red 195 scaffold could also lead to the development of second-generation probes with improved brightness, photostability, and targeting specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent Red 195 / Solvent Dyes - Honor Pigments [honorpigment.com]

- 3. Recent progress in small-molecule fluorescent probes for endoplasmic reticulum imaging in biological systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CI Solvent Red 195 Dyes | CAS 164251-88-1 Manufacturers in Mumbai, India [colorantsgroup.com]

- 6. echemi.com [echemi.com]

- 7. union-pigment.com [union-pigment.com]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]